molecular formula C24H24N2O6 B3590126 N,N'-1,4-phenylenebis(3,5-dimethoxybenzamide)

N,N'-1,4-phenylenebis(3,5-dimethoxybenzamide)

Cat. No.: B3590126
M. Wt: 436.5 g/mol
InChI Key: WZZGBAHPYBTTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-1,4-Phenylenebis(3,5-dimethoxybenzamide) is a chemical compound characterized by its unique structure, which includes a phenylenebis core linked to two 3,5-dimethoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,4-phenylenebis(3,5-dimethoxybenzamide) typically involves the reaction of 1,4-phenylenediamine with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Dissolve 1,4-phenylenediamine in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 3,5-dimethoxybenzoyl chloride to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature or slightly elevated temperatures until completion.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N,N’-1,4-phenylenebis(3,5-dimethoxybenzamide) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,4-Phenylenebis(3,5-dimethoxybenzamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-1,4-Phenylenebis(3,5-dimethoxybenzamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N,N’-1,4-phenylenebis(3,5-dimethoxybenzamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine): Another compound with a phenylenebis core but different substituents.

    Benzamide, N,N-dimethyl-: A simpler benzamide derivative with different functional groups.

Uniqueness

N,N’-1,4-Phenylenebis(3,5-dimethoxybenzamide) is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[(3,5-dimethoxybenzoyl)amino]phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-29-19-9-15(10-20(13-19)30-2)23(27)25-17-5-7-18(8-6-17)26-24(28)16-11-21(31-3)14-22(12-16)32-4/h5-14H,1-4H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZGBAHPYBTTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-1,4-phenylenebis(3,5-dimethoxybenzamide)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-1,4-phenylenebis(3,5-dimethoxybenzamide)
Reactant of Route 3
Reactant of Route 3
N,N'-1,4-phenylenebis(3,5-dimethoxybenzamide)
Reactant of Route 4
Reactant of Route 4
N,N'-1,4-phenylenebis(3,5-dimethoxybenzamide)
Reactant of Route 5
Reactant of Route 5
N,N'-1,4-phenylenebis(3,5-dimethoxybenzamide)
Reactant of Route 6
Reactant of Route 6
N,N'-1,4-phenylenebis(3,5-dimethoxybenzamide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.